

A Comparative Guide to the Substrate Specificity of Histone Acetyltransferase (HAT) Families

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Histone Acetyltransferases (HATs) are a critical class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε -amino group of lysine residues on histone tails and other proteins.[1] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure known as euchromatin, which is generally associated with transcriptional activation.[1] The specificity of HATs for particular lysine residues on specific histone or non-histone substrates is crucial for the precise regulation of gene expression and other DNA-templated processes.

This guide provides a detailed comparison of the substrate specificity of the major HAT families, presenting quantitative data, experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding these key epigenetic regulators.

Major HAT Families and Their Substrate Preferences

Nuclear HATs are broadly categorized into three major families based on sequence homology and structure: the Gcn5-related N-acetyltransferases (GNATs), the MYST family (named after its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60), and the p300/CBP family.[2][3][4] Each family exhibits distinct characteristics regarding substrate selection and the structural basis for their specificity.



Gcn5-Related N-Acetyltransferases (GNATs)

The GNAT family, which includes enzymes like Gcn5 and PCAF, is known for its relatively restricted substrate preference. Their primary targets are lysines on the N-terminal tails of histones H3 and H4. Structural studies have shown that for effective substrate binding and catalysis, GNATs typically only require three to five amino acid residues on either side of the target lysine. While recombinant GNAT enzymes are active on free histones, their activity on nucleosomal substrates is significantly enhanced when they are part of larger multi-subunit complexes, such as the SAGA or ADA complexes. Interestingly, incorporation into these complexes can broaden the substrate specificity of the catalytic subunit.

MYST Family

The MYST family is the largest and most diverse HAT family. These enzymes, which include Tip60, MOF, and MOZ, generally target histones H2A, H3, and H4. A key distinction from the GNAT family is that the substrate specificity of MYST HATs can be influenced by interactions with regions of the histone substrate that are more distant from the target lysine. For example, the full-length histone H4 is acetylated by the piccolo NuA4 complex (containing the MYST HAT Esa1) at a rate 2000-fold faster than histone tail peptides alone, indicating that the histone-fold domain is critical for efficient catalysis. In contrast to GNATs, the assembly of MYST HATs into their respective complexes often leads to a more restricted and specific pattern of lysine acetylation. For instance, the KAT8 enzyme, a member of the MYST family, specifically acetylates H4K16.

p300/CBP Family

The p300/CBP family, comprising the two highly homologous proteins p300 and CBP, is renowned for its promiscuous substrate specificity. These enzymes act as global transcriptional co-activators and can acetylate all four core histones (H2A, H2B, H3, and H4), as well as a vast array of non-histone proteins, including numerous transcription factors. The structural basis for this broad specificity lies in an electronegative pocket near the active site, which favors histone acetylation sites that have a positively charged (basic) amino acid in the -3 or +4 position relative to the target lysine. This promiscuity allows p300/CBP to function as crucial integrators for multiple signal transduction pathways.



Data Presentation: Substrate Specificity of HAT Families

The following tables summarize the known substrate specificities for key members of the major HAT families.

Table 1: Qualitative Histone Substrate Specificity of Mammalian HATs

This table reviews the in vitro substrate specificity for several HAT enzymes, indicating lysine residues that are highly acetylated (dark grey), weakly acetylated (light grey), or not acetylated (white).

HAT Enzy me/C ompl ex	Histo ne	К4	К9	K14	K18	K23	K27	K36	K56
GCN5/ PCAF	Н3								
Tip60/ NuA4	Н3								
MOZ/ MORF	Н3						_		
p300/ CBP	Н3								
Rtt109 + Vps75	Н3						_		
Rtt109 + Asf1	НЗ	٢							



HAT Enzyme/ Complex	Histone	K5	K8	K12	K16	K20
GCN5/PCA F	H4					
Tip60/NuA 4	H4					
MOZ/MOR F	H4					_
p300/CBP	H4					_
HAT1	H4					_

Source: Adapted from data presented in ResearchGate, reviewing multiple publications. Note: ND (Not Determined) values from the source are represented as empty cells.

Table 2: Comparison of Kinetic Constants for HAT-Catalyzed Acetyl Transfer

This table provides quantitative data on the catalytic efficiency and substrate affinity for different HATs. A lower KM value indicates higher affinity for the substrate.

НАТ	kcat (s-1)	KM Acetyl-CoA (μM)	KM Peptide Substrate (μM)	Reference
p300	4.1 ± 0.1 x 100	40 ± 0.6	1.6 ± 0.1 x 102	[26•] in
Gcn5	1.6 ± 0.1 x 101	1.2 ± 0.1 × 101	1.9 ± 0.2 x 102	in
Esa1	3.0 ± 0.2 x 10-3	1.5 ± 0.2 x 101	2.5 ± 0.4 x 102	[23•] in
Piccolo NuA4	5.0 ± 0.2 x 100	1.7 ± 0.2 x 101	1.1 ± 0.1 × 101	in
Rtt109-Vps75	3.0 ± 0.1 x 100	2.5 ± 0.2 x 101	1.3 ± 0.1 × 101	[28•] in

Source: Adapted from Berndsen, C.E., and Denu, J.M. (2008). Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases.



Mandatory Visualization

// Positional alignment {rank=same; TF; HDAC;} {rank=same; HAT; Histone_C; Histone_R;}
{rank=same; Gene_Off; Gene_On;}

// Invisible edges for layout edge [style=invis]; TF -> HDAC; HAT -> Histone_C; Histone_C -> Histone_R; Histone_R -> HDAC; Gene_Off -> Gene_On; } .dot Caption: General signaling pathway of HATs and HDACs in gene regulation.

Experimental Protocols

Determining the substrate specificity and kinetic parameters of HATs is fundamental to their study. Below are methodologies for key experiments.

Protocol: In Vitro HAT Activity Assay (Colorimetric)

This protocol describes a non-radioactive method to measure HAT activity by detecting the coproduct of the acetylation reaction, Coenzyme A (CoA).

Materials:

- Recombinant HAT enzyme of interest.
- Histone peptide substrate (e.g., H3 peptide corresponding to amino acids 1-21).
- Acetyl-CoA.
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
- CoA detection reagents (e.g., soluble tetrazolium dye).
- 96-well microplate.
- Spectrophotometer.

Methodology:

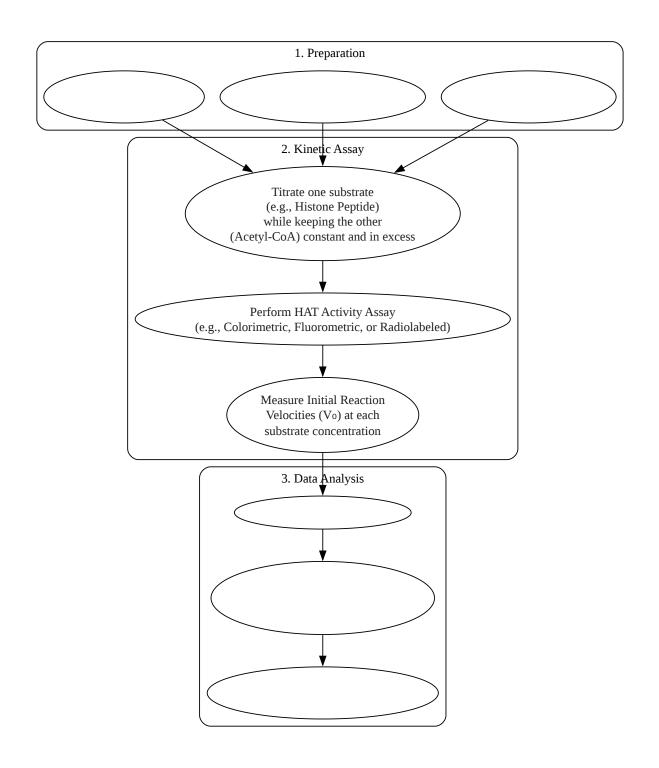
 Reaction Setup: Prepare a master mix containing HAT Assay Buffer, the histone peptide substrate, and the CoA detection reagents.



- Enzyme Addition: Add a defined amount of the recombinant HAT enzyme to the wells of the microplate. Include a "no enzyme" control well.
- Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well. The final volume should be consistent (e.g., 100 μL).
- Incubation and Measurement: Immediately place the microplate in a spectrophotometer preset to the appropriate temperature (e.g., 37°C). Measure the absorbance at the required wavelength (e.g., ~450 nm for tetrazolium dyes) kinetically over a period of 30-60 minutes.
- Data Analysis: The rate of change in absorbance is proportional to the rate of CoA production and thus to the HAT activity. Calculate the initial reaction velocity (V0) from the linear portion of the reaction curve.

Source: Based on principles of commercially available colorimetric HAT assay kits.





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Protocol: Determination of Michaelis-Menten Constants (KM)

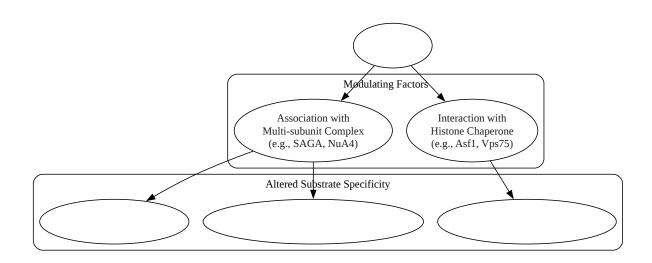
This protocol is essential for quantifying the affinity of a HAT for its substrates.

Methodology:

- KM for Histone Substrate: Set up a series of HAT reactions as described above. Keep the concentration of Acetyl-CoA constant and in excess (typically >10 times the expected KM). Vary the concentration of the histone peptide substrate across a range that brackets the expected KM (e.g., 0.2x to 5x KM). Use at least eight different concentrations.
- KM for Acetyl-CoA: Perform the reciprocal experiment. Keep the histone peptide concentration constant and in excess while titrating the concentration of Acetyl-CoA.
- Data Analysis: For each substrate, measure the initial reaction velocity (V0) at each concentration. Plot V0 against the substrate concentration.
- Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: $V_0 = (V_{max} * [S]) / (K_m + [S])$. This will yield the values for KM and Vmax.
- Calculate kcat: The turnover number, kcat, can be calculated using the equation $k_{cat} = V_{max} / E$], where [E] is the total enzyme concentration used in the assay.

Source: Adapted from standard enzyme kinetics procedures described for HATs.





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In conclusion, the major families of histone acetyltransferases exhibit distinct and complex patterns of substrate specificity. While p300/CBP are promiscuous enzymes targeting a wide range of proteins, the GNAT and MYST families have more defined preferences for specific histone lysine residues. This specificity is not solely determined by the catalytic domain but is dynamically modulated by the enzyme's inclusion in larger protein complexes and its interaction with other factors like histone chaperones. A thorough understanding of these specificities, supported by robust experimental data, is essential for elucidating their biological roles and for the development of targeted therapeutic agents against epigenetic dysregulation in disease.

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